molecular formula C14H15ClN2O2S B3006405 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea CAS No. 1705863-90-6

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B3006405
CAS No.: 1705863-90-6
M. Wt: 310.8
InChI Key: NAVCHROZKIKSMT-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative of interest in medicinal chemistry and biochemical research. Unsymmetrical N,N'-diaryl and heteroaryl ureas are a significant class of compounds in drug discovery, as the urea moiety is capable of forming key hydrogen bonds with biological receptors, making it a privileged scaffold for modulating various enzymatic targets . While the specific biological profile of this compound is yet to be fully characterized, its molecular structure, incorporating a chlorophenyl group and a thiophene heterocycle, suggests potential for exploration in multiple research areas. Thiourea and urea analogues are extensively studied for a wide spectrum of biological activities, including serving as antibacterial agents , anticancer compounds , and antithrombotic therapies . Researchers may find this compound valuable for screening against novel biological targets, investigating structure-activity relationships (SAR) within a series of analogues, or as a synthetic intermediate for further chemical elaboration. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-19-12(10-5-2-3-6-11(10)15)9-16-14(18)17-13-7-4-8-20-13/h2-8,12H,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVCHROZKIKSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with methoxyethylamine to form an intermediate, which is then reacted with thiophene-2-carbonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structures to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. The urea moiety is often associated with the inhibition of cancer cell proliferation. For instance, derivatives of thiophene-based ureas have been studied for their ability to inhibit tumor growth in various cancer models, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antimicrobial Properties
The compound's thiophene ring contributes to its antimicrobial activity. Studies have shown that thiophene derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents . The incorporation of the chlorophenyl group may enhance these effects by modulating the compound's lipophilicity and bioavailability.

Anti-inflammatory Effects
Compounds similar to this urea derivative have demonstrated anti-inflammatory effects in preclinical studies. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Agricultural Applications

Herbicide Development
The structural features of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea suggest potential herbicidal activity. Urea derivatives are commonly explored as herbicides due to their ability to interfere with plant growth processes. Preliminary studies indicate that modifications of urea compounds can lead to effective herbicides that target specific weed species without harming crops .

Material Science Applications

Synthesis of Functional Materials
The unique chemical properties of this compound make it a candidate for synthesizing functional materials, such as polymers and nanomaterials. Its ability to form stable bonds with various substrates can be utilized in creating materials with tailored properties for electronic or photonic applications .

Case Studies and Research Findings

Study Focus Findings
Anticancer PropertiesDemonstrated significant inhibition of cancer cell lines with similar urea derivatives showing IC50 values in the low micromolar range.
Antimicrobial ActivityShowed effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting antifungal activity against common pathogens.
Agricultural UseIdentified as a potential herbicide candidate with selective action against specific weed species in preliminary trials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Groups

  • 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea (CAS: 1798516-18-3):
    • Molecular Formula : C₁₆H₁₅ClF₂N₂O₂
    • Molecular Weight : 340.75
    • Key Differences : Replaces thiophen-2-yl with a 2,6-difluorophenyl group. Fluorine atoms increase electronegativity and may enhance metabolic stability compared to thiophene. The higher molecular weight (340.75 vs. 310.8) reflects added fluorine atoms .
  • 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea: Key Differences: Thiourea derivative (S instead of O) with bromo and chloro substituents.

Heterocyclic Modifications

  • 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea :
    • Key Differences : Incorporates a triazolopyridazine moiety linked via an ether group. This planar, nitrogen-rich heterocycle may improve π-π stacking interactions with biological targets, though molecular weight data are unavailable .
  • Furan and thiophene together add electron-rich regions .

Structural and Electronic Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₄H₁₅ClN₂O₂S 310.8 2-Chlorophenyl, thiophen-2-yl Balanced lipophilicity, moderate size
2,6-Difluorophenyl Analog C₁₆H₁₅ClF₂N₂O₂ 340.75 2,6-Difluorophenyl Higher electronegativity, metabolic stability
Triazolopyridazine Derivative Not reported Not reported Triazolopyridazine, thiophen-2-yl Enhanced aromatic stacking potential
Thiourea Analog C₉H₁₀BrClN₂S 293.6 Bromo, chloro, thiourea Stronger H-bond donor capacity

Biological Activity

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines chlorophenyl, methoxyethyl, and thiophenyl groups, which may contribute to its diverse biological effects. Research into its biological activity is crucial for understanding its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • IUPAC Name : 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-thiophen-2-ylurea
  • Molecular Formula : C15H17ClN2O2S
  • Molecular Weight : 324.8 g/mol
  • CAS Number : 1798463-48-5
PropertyValue
Molecular Weight324.8 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of the thiophene and urea moieties allows for potential hydrogen bonding and interactions with enzymes or receptors, which can modulate their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activities

Research has indicated that compounds similar to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with thiourea and thiophene groups have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related thiourea derivatives exhibit effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
  • Anticancer Activity : The compound's structural similarity to other known anticancer agents indicates potential efficacy in cancer treatment. For example, certain thiourea derivatives have displayed cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Anti-inflammatory Effects : Some studies suggest that thiourea derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A review of literature highlights various studies focusing on the synthesis and biological evaluation of thiourea compounds:

  • Synthesis and Evaluation : A study synthesized a series of thiourea derivatives, including those similar to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea, and evaluated their biological activities. The results showed promising anticancer properties with specific derivatives exhibiting selective activity against different cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has established SAR for urea and thiourea compounds, indicating that modifications in substituents can enhance biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cells .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a chlorophenyl-methoxyethyl isocyanate intermediate with a thiophen-2-ylamine derivative. Key steps include:
  • Intermediate Preparation : React 2-(2-chlorophenyl)-2-methoxyethylamine with phosgene or triphosgene to generate the isocyanate .
  • Urea Formation : Condense the isocyanate with 2-aminothiophene under anhydrous conditions in dichloromethane or THF, using a base like triethylamine to scavenge HCl .
  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during isocyanate formation, room temperature for urea coupling) and using excess isocyanate (1.2 equiv.) to drive the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : A singlet at δ ~3.3 ppm (methoxy -OCH₃), doublets for thiophene protons (δ 6.8–7.4 ppm), and NH protons (urea -NH-) as broad peaks at δ ~5.5–6.5 ppm .
  • ¹³C NMR : Carbonyl (C=O) at ~155 ppm, aromatic carbons (chlorophenyl/thiophene) between 120–140 ppm .
  • IR : Strong absorption at ~1640–1680 cm⁻¹ (urea C=O stretch) and ~1240 cm⁻¹ (C-O from methoxy) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₄H₁₄ClN₂O₂S (calc. ~325.04) .
  • X-ray Crystallography (if crystals are obtained): Confirms spatial arrangement and hydrogen-bonding patterns in the urea moiety .

Advanced Research Questions

Q. How can researchers design experiments to investigate hydrogen bonding and conformational dynamics in different solvents?

  • Methodological Answer :
  • Solvent Polarity Studies : Use variable-temperature NMR in DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to observe NH proton shifts, indicating solvent-dependent hydrogen bonding .
  • X-ray Analysis : Co-crystallize the compound with solvents (e.g., methanol, acetonitrile) to compare intermolecular interactions .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate solvent effects on conformational stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as impurities (e.g., unreacted amine) may skew bioassay results .
  • Dose-Response Curves : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables. For enzyme inhibition assays, include positive controls (e.g., known urea-based inhibitors) .

Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements of this urea derivative?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or chloro with fluoro) and compare activities .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .
  • Computational Docking : Use AutoDock Vina to predict binding modes, focusing on urea’s hydrogen-bonding capacity and aromatic stacking with hydrophobic pockets .

Q. What methodologies predict the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring decomposition via LC-MS. Hydrolysis of the urea moiety (to amines/CO₂) is a key degradation pathway .
  • Light/Heat Stability : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) and assess changes via TLC or DSC .

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